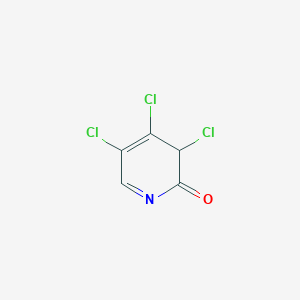
3,4,5-Trichloropyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trichloropyridin-2(3H)-one is a chlorinated pyridine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of three chlorine atoms on the pyridine ring significantly alters its reactivity and properties compared to non-chlorinated pyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloropyridin-2(3H)-one typically involves the chlorination of pyridine derivatives. One common method is the direct chlorination of 2-pyridone using chlorine gas under controlled conditions. This reaction requires careful temperature control and the presence of a catalyst to ensure selective chlorination at the 3, 4, and 5 positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors that allow for precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the chlorination process, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trichloropyridin-2(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove chlorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridones with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyridines or partially chlorinated derivatives.
Coupling Reactions: Biaryl compounds or other complex aromatic structures.
Aplicaciones Científicas De Investigación
3,4,5-Trichloropyridin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trichloropyridin-2(3H)-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of chlorine atoms can enhance its binding affinity to target molecules, making it a potent inhibitor or activator.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5-Trichloropyridine
- 3,5,6-Trichloropyridin-2-ol
- 2,4,5-Trichloropyrimidine
Uniqueness
3,4,5-Trichloropyridin-2(3H)-one is unique due to the specific positioning of chlorine atoms on the pyridine ring, which significantly influences its reactivity and properties. Compared to other chlorinated pyridines, it offers distinct advantages in terms of selectivity and potency in various applications.
Propiedades
Fórmula molecular |
C5H2Cl3NO |
|---|---|
Peso molecular |
198.43 g/mol |
Nombre IUPAC |
3,4,5-trichloro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-9-5(10)4(8)3(2)7/h1,4H |
Clave InChI |
SHCUSCOHGDYQRE-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)C(C(=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















